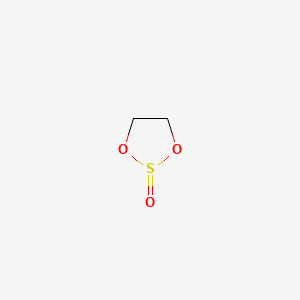

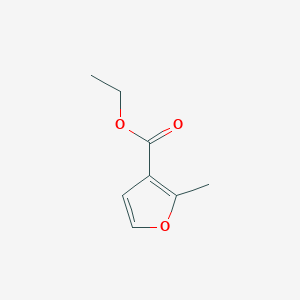

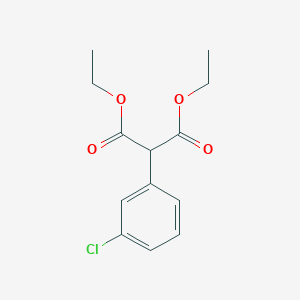

![molecular formula C12H15N3OS B1361906 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667435-97-4](/img/structure/B1361906.png)

5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (5-EPTMT) is an organic compound with a wide range of scientific applications. 5-EPTMT has a unique structure that enables it to be used as a versatile reagent in a variety of synthetic processes. It is also used in a variety of scientific research applications, including biochemical and physiological studies. This article will discuss the synthesis method of 5-EPTMT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

DNA Methylation and Antitumor Activity

1,2,4-Triazole derivatives, including variants like 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have been researched for their role in DNA methylation and potential antitumor properties. Researchers Hovsepyan et al. (2018) synthesized 4H-1,2,4-triazole-3-thiol derivatives to explore their effect on tumor DNA methylation levels, indicating a possible link to anti-tumor activity (Hovsepyan et al., 2018).

Urease Inhibition and Antiproliferative Activity

Ali et al. (2022) synthesized a range of 1,2,4-triazoles and evaluated them for urease inhibition and antiproliferative activities. Their research highlights the potential of these compounds, including derivatives of this compound, in inhibiting urease enzymes and exhibiting anti-proliferative effects (Ali et al., 2022).

Corrosion Inhibition

Yadav et al. (2013) studied benzimidazole derivatives of 1,2,4-triazole thiol, closely related to this compound, for their effectiveness as corrosion inhibitors for mild steel. This indicates the potential application of these compounds in industrial settings to protect metals from corrosion (Yadav et al., 2013).

Insecticidal Activity

Maddila et al. (2015) synthesized triazole derivatives, similar to the compound , and evaluated their insecticidal activity. This research suggests the potential use of 1,2,4-triazole derivatives in developing new insecticides (Maddila et al., 2015).

Antimicrobial Activities

Karabasanagouda et al. (2007) researched novel 1,2,4-triazole derivatives for their antimicrobial activities, indicating the potential of these compounds, including variants of this compound, in combating microbial infections (Karabasanagouda et al., 2007).

properties

IUPAC Name |

3-[(4-ethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-9-4-6-10(7-5-9)16-8-11-13-14-12(17)15(11)2/h4-7H,3,8H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIVGGHVQQBYNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359613 |

Source

|

| Record name | 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667435-97-4 |

Source

|

| Record name | 5-[(4-Ethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.